1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(4-phenylphthalazin-1-yl)sulfanyl]ethan-1-one
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Overview
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(4-phenylphthalazin-1-yl)sulfanyl]ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a phenylphthalazinylsulfanyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(4-phenylphthalazin-1-yl)sulfanyl]ethan-1-one involves multiple steps, each requiring precise reaction conditions and reagents. The general synthetic route can be outlined as follows:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-methoxyphenyl chloride under basic conditions to form 1-(2-methoxyphenyl)piperazine.
Synthesis of the Phthalazinone Derivative: Separately, 4-phenylphthalazinone is synthesized through the cyclization of appropriate precursors.
Coupling Reaction: The final step involves the coupling of 1-(2-methoxyphenyl)piperazine with 4-phenylphthalazinone in the presence of a suitable sulfanylating agent to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(4-phenylphthalazin-1-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the phthalazinone ring or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the methoxy group, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(4-phenylphthalazin-1-yl)sulfanyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an alpha1-adrenergic receptor antagonist.
Biological Studies: The compound’s effects on cellular pathways and its potential as a modulator of neurotransmitter systems are areas of active investigation.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(4-phenylphthalazin-1-yl)sulfanyl]ethan-1-one involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound inhibits their activation by endogenous catecholamines like norepinephrine and epinephrine. This leads to vasodilation and a decrease in blood pressure, making it useful in treating hypertension . The molecular pathways involved include the inhibition of G-protein-coupled receptor signaling, which affects smooth muscle contraction in blood vessels.
Comparison with Similar Compounds
Similar compounds to 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(4-phenylphthalazin-1-yl)sulfanyl]ethan-1-one include:
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used for managing hypertension.
The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C27H26N4O2S |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(4-phenylphthalazin-1-yl)sulfanylethanone |
InChI |
InChI=1S/C27H26N4O2S/c1-33-24-14-8-7-13-23(24)30-15-17-31(18-16-30)25(32)19-34-27-22-12-6-5-11-21(22)26(28-29-27)20-9-3-2-4-10-20/h2-14H,15-19H2,1H3 |
InChI Key |
SZJCRTZCXQVDLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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